

Application Note and Protocol: CY5.5-COOH Chloride Antibody Labeling

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Compound of Interest

Compound Name: CY5.5-COOH chloride

Cat. No.: B15622465

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with **CY5.5-COOH chloride**. The procedure is intended for research purposes and is applicable to drug development and various bio-analytical assays.

Introduction

Fluorescently labeled antibodies are indispensable tools in biological research and diagnostics, enabling the visualization and quantification of specific target molecules. Cyanine 5.5 (CY5.5) is a near-infrared (NIR) fluorescent dye particularly well-suited for applications requiring low background fluorescence, such as in vivo imaging and multiplexed experiments.^[1] This protocol details the conjugation of **CY5.5-COOH chloride** to primary antibodies. The chemistry involves the reaction of the acyl chloride group of the dye with primary amines (specifically, the ϵ -amino groups of lysine residues) on the antibody, forming a stable amide bond.^{[2][3][4]} This nucleophilic acyl substitution reaction provides an effective method for generating fluorescently labeled antibodies for use in techniques like immunofluorescence, flow cytometry, and western blotting.^[1]

Materials and Reagents

Reagent/Material	Specifications	Supplier Example
Antibody	Purified IgG, >95% purity, 1-10 mg/mL	N/A
CY5.5-COOH chloride	Amine-reactive fluorescent dye	N/A
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.5-9.0	N/A
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)	Reagent Grade	N/A
Purification Column	Sephadex G-25 or equivalent desalting column	N/A
Phosphate-Buffered Saline (PBS)	pH 7.2-7.4	N/A
Spectrophotometer	UV-Vis capable	N/A
Microcentrifuge Tubes	1.5 mL	N/A
Pipettes and Tips	Calibrated	N/A

Experimental Protocols

3.1. Antibody and Dye Preparation

Before beginning the conjugation, it is crucial to prepare the antibody and dye solutions. The antibody must be in an amine-free buffer, as primary amines will compete with the antibody for reaction with the dye.

- **Antibody Buffer Exchange:** If the antibody solution contains primary amines (e.g., Tris or glycine) or stabilizing proteins (e.g., BSA), it must be purified. Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) overnight at 4°C, or use a desalting column according to the manufacturer's instructions.
- **Adjust Antibody Concentration:** For optimal labeling, adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.[\[5\]](#)[\[6\]](#)

- Prepare Dye Stock Solution: Immediately before use, dissolve the **CY5.5-COOH chloride** in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Acyl chlorides are sensitive to moisture and will hydrolyze in aqueous solutions; therefore, it is critical to use an anhydrous solvent and prepare this solution fresh.^{[7][8][9][10]}

3.2. Antibody Labeling Reaction

The key to successful labeling is achieving an optimal dye-to-antibody molar ratio. A common starting point is a 10:1 to 15:1 molar excess of dye to antibody in the reaction mixture to achieve a final Degree of Labeling (DOL) of 3-8.

- Calculate Molar Quantities:
 - Moles of Antibody = (Antibody mass in g) / (150,000 g/mol) (assuming IgG)
 - Moles of Dye = Moles of Antibody × Desired Molar Excess (e.g., 10)
- Reaction Setup:
 - Add the calculated volume of the 10 mg/mL CY5.5 dye stock solution to the antibody solution. Add the dye dropwise while gently vortexing the antibody solution.
 - Ensure the volume of the added dye solution does not exceed 10% of the total reaction volume to maintain aqueous conditions.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.

3.3. Purification of the Conjugate

After the incubation period, it is essential to remove any unconjugated CY5.5 dye.^[5]

- Gel Filtration/Desalting Column: This is the most common and effective method.
 - Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.2-7.4).
 - Apply the reaction mixture to the column.

- Elute the conjugate with PBS. The labeled antibody will be in the first colored fraction to elute, while the smaller, unconjugated dye molecules will be retained longer on the column.
- Collect the colored fractions containing the purified antibody-dye conjugate.

3.4. Characterization of the Labeled Antibody

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, must be determined to ensure quality and reproducibility.^{[11][12][13]} This is calculated using absorbance measurements.

- Spectrophotometric Measurement:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum for CY5.5, which is approximately 675 nm (A_{675}).
- Calculation of Degree of Labeling (DOL):
 - First, calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm:
 - Antibody Concentration (M) = $[A_{280} - (A_{675} \times CF_{280})] / \epsilon_{\text{antibody}}$
 - Next, calculate the concentration of the dye:
 - Dye Concentration (M) = $A_{675} / \epsilon_{\text{dye}}$
 - Finally, calculate the DOL:
 - DOL = Dye Concentration / Antibody Concentration

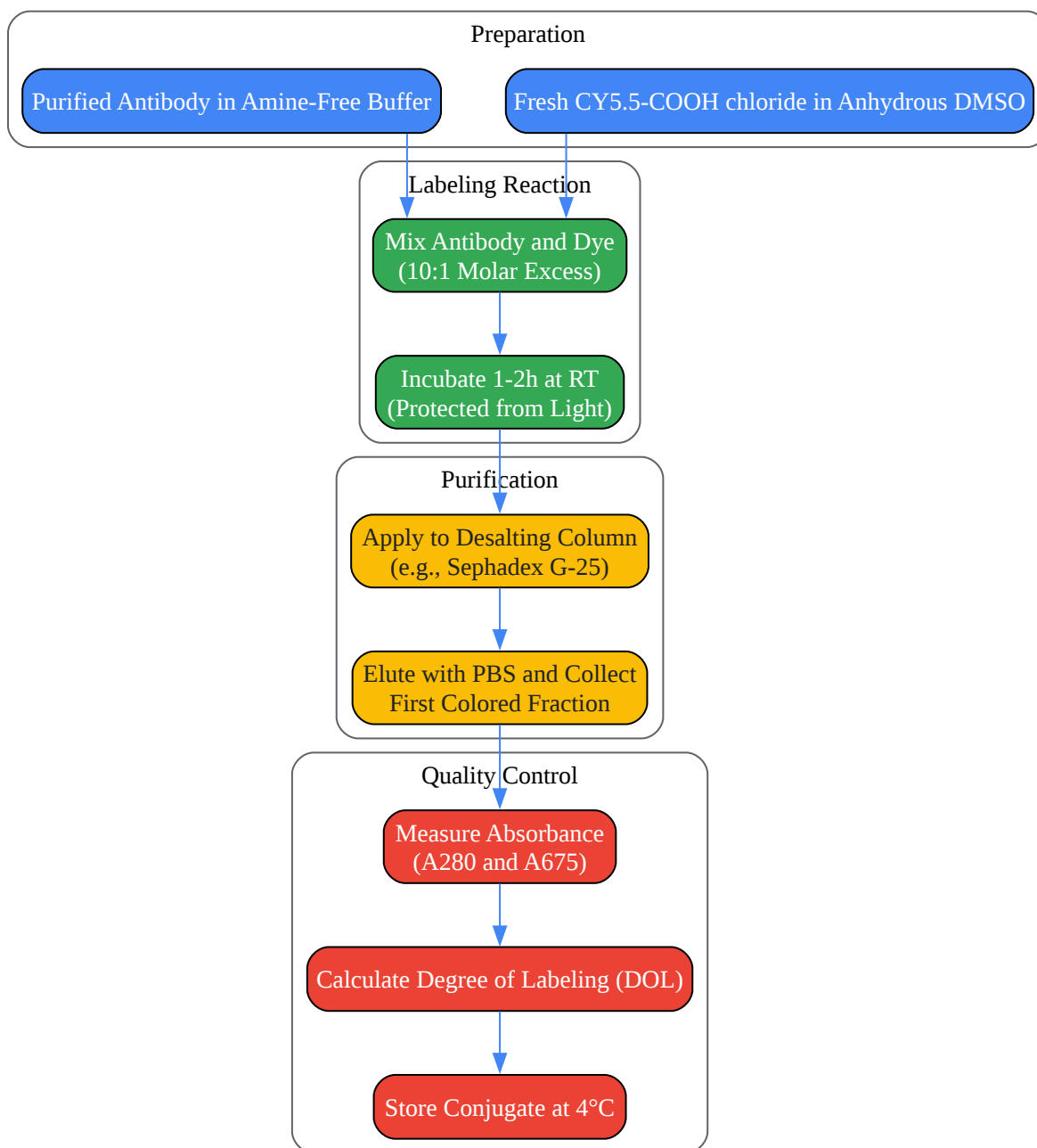
An optimal DOL for most applications is between 3 and 8.^{[13][14]} Over-labeling can lead to signal quenching and reduced antibody activity.^{[11][15]}

Quantitative Data Summary

Parameter	Value	Reference
Molar Extinction Coefficient of IgG at 280 nm ($\epsilon_{\text{antibody}}$)	$\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$	[14]
Molar Extinction Coefficient of CY5.5 at $\sim 675 \text{ nm}$ (ϵ_{dye})	$\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$	N/A
Correction Factor (CF_{280}) for CY5.5 (A_{280} / A_{675})	~ 0.05	N/A
Recommended Reaction Molar Excess (Dye:Antibody)	5:1 to 20:1	[15]
Optimal Final Degree of Labeling (DOL)	3 - 8	[13][14]

Visualizations

5.1. Experimental Workflow



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Figure 1. Workflow for **CY5.5-COOH chloride** antibody labeling.

5.2. Application Example: Tissue Factor Signaling Pathway

CY5.5-labeled antibodies can be used to visualize specific cellular targets. For instance, an anti-Tissue Factor (TF) antibody labeled with CY5.5 can be used to image tumor vasculature, as TF is often overexpressed in cancer cells and their associated endothelial cells.[16] The binding of its ligand, Factor VIIa (FVIIa), to TF initiates a signaling cascade involved in coagulation and angiogenesis.



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Figure 2. Simplified Tissue Factor (TF) signaling pathway.

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- To cite this document: BenchChem. [Application Note and Protocol: CY5.5-COOH Chloride Antibody Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622465#cy5-5-cooh-chloride-antibody-labeling-protocol]

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